molecular formula C19H17ClFN3O3S B2529817 2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1706027-44-2

2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline

Numéro de catalogue: B2529817
Numéro CAS: 1706027-44-2
Poids moléculaire: 421.87
Clé InChI: MVZFCSJPPSVTKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline is a synthetic small molecule research compound designed for investigative applications. This complex molecule features a quinoxaline heterocycle, a structural motif recognized in medicinal chemistry for its diverse biological potential, linked via an ether bridge to a piperidine ring bearing a benzenesulfonyl group. Quinoxaline derivatives are frequently explored in scientific literature for a range of activities, including as potential antimicrobial, antifungal, and antiviral agents. The structural architecture of this compound suggests it may be of interest for use in biochemical and pharmacological research, including potential investigations into enzyme inhibition and cellular pathway analysis. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referring to the safety data sheet (SDS) prior to use.

Propriétés

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3S/c20-15-11-14(5-6-16(15)21)28(25,26)24-9-7-13(8-10-24)27-19-12-22-17-3-1-2-4-18(17)23-19/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZFCSJPPSVTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Sulfonylation of Piperidine Derivatives

The piperidine moiety is functionalized with the 3-chloro-4-fluorobenzenesulfonyl group via nucleophilic substitution. A typical procedure involves reacting piperidine with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or potassium carbonate. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C for 4–12 hours.

Reaction Conditions:

Component Quantity Solvent Temperature Time
Piperidine 1.0 eq DCM/THF 0–25°C 4–12h
3-Chloro-4-fluorobenzenesulfonyl chloride 1.2 eq DCM/THF 0–25°C 4–12h
Triethylamine 2.5 eq

The product, 1-(3-chloro-4-fluorobenzenesulfonyl)piperidine, is isolated via aqueous workup and recrystallization from ethanol/water mixtures (yield: 75–85%).

Etherification with Quinoxaline

The sulfonylated piperidine is coupled to 2-chloroquinoxaline through an SNAr (nucleophilic aromatic substitution) reaction. Potassium carbonate or cesium carbonate in dimethylformamide (DMF) facilitates the displacement of chlorine by the piperidine-4-ol oxygen.

Optimized Protocol:

  • Reagents:
    • 1-(3-Chloro-4-fluorobenzenesulfonyl)piperidine-4-ol: 1.0 eq
    • 2-Chloroquinoxaline: 1.1 eq
    • K₂CO₃: 3.0 eq
    • DMF: 10 mL/mmol
  • Conditions: 80–100°C, 12–24 hours under nitrogen.
  • Workup: Dilution with ethyl acetate, washing with brine, and column chromatography (silica gel, hexane/ethyl acetate 3:1).
  • Yield: 60–70%.

Alternative Methodologies

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction offers a stereospecific alternative for forming the ether bond. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the piperidine-4-ol reacts with 2-hydroxyquinoxaline in tetrahydrofuran at 0°C to room temperature.

Key Data:

Parameter Value
Solvent THF
Temperature 0°C → 25°C
Reaction Time 6–8 hours
Yield 55–65%

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) between 2-bromoquinoxaline and sulfonamide-functionalized piperidine has been explored but shows limited efficiency (yield: 40–50%) due to steric hindrance from the sulfonyl group.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, while ethereal solvents (THF) favor Mitsunobu conditions. A comparative study reveals:

Solvent Reaction Rate (k, ×10⁻³ s⁻¹) Yield (%)
DMF 2.8 70
DMSO 3.1 68
THF 1.2 55

Temperature Profiling

Elevated temperatures (80–100°C) accelerate SNAr reactions but risk decomposition of the sulfonamide. Optimal balance is achieved at 90°C with a 12-hour duration.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography using gradient elution (hexane → ethyl acetate) resolves residual starting materials. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (dd, J = 4.0 Hz, 2H, quinoxaline H), 7.92–7.85 (m, 2H, Ar-H), 4.50–4.45 (m, 1H, piperidine-O), 3.20–3.10 (m, 2H, piperidine-N), 2.95–2.85 (m, 2H, piperidine-CH₂).
  • IR (KBr): 1345 cm⁻¹ (S=O asym stretch), 1160 cm⁻¹ (S=O sym stretch).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
SNAr (K₂CO₃/DMF) 70 98 Low High
Mitsunobu 65 97 High Moderate
Pd-Catalyzed Coupling 45 95 Very High Low

Analyse Des Réactions Chimiques

Types of Reactions

2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline core or the piperidine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, nucleophiles, and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while coupling reactions can produce more complex biaryl compounds.

Applications De Recherche Scientifique

2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.

Mécanisme D'action

The mechanism of action of 2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-{[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline (Target) Not provided Not provided 3-Chloro-4-fluorobenzenesulfonyl-piperidine-oxy Sulfonyl group enhances polarity; chloro/fluoro improve binding specificity
8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline () C29H30F2N6O 516.6 Morpholinomethyl-phenyl, pyrazolyl-piperidine Morpholine improves solubility; pyrazole may enhance kinase inhibition
2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline () C20H22N4O 334.4 3-Methylpyridinyloxy-methyl-piperidine Pyridine introduces basicity; lower molecular weight improves bioavailability
2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline () C20H22FN5O 367.4 Fluoro-dimethylpyrimidinyloxy-methyl-piperidine Pyrimidine enhances DNA/RNA targeting; fluorine increases metabolic stability
6-Chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline () C18H20ClN5OS 376.9 Thiomorpholine-carbonyl-piperidine, 6-chloro-quinoxaline Sulfur in thiomorpholine boosts lipophilicity; chloro at C6 alters electronic properties

Physicochemical Properties

  • Solubility: The target compound’s sulfonyl group increases polarity compared to ’s pyridine-based analog, which may reduce solubility in non-polar environments.
  • Metabolic Stability : Fluorine in and the target compound may reduce oxidative metabolism, extending half-life .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.